molecular formula C15H21NO6 B1597107 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 959576-39-7

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

カタログ番号: B1597107
CAS番号: 959576-39-7
分子量: 311.33 g/mol
InChIキー: MTWXPRLVCZWIQM-RYUDHWBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

  • Purification: The resulting compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Flow Chemistry: Flow microreactors can be employed for the efficient and sustainable synthesis of this compound. The continuous flow process allows for better control of reaction conditions and improved scalability.

  • Batch Synthesis: Traditional batch synthesis methods are also used, involving the stepwise addition of reagents and careful monitoring of reaction parameters.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.

  • Reduction: NaBH4, LiAlH4, ether as solvent, 0°C to room temperature.

  • Substitution: Nucleophiles such as halides, aprotic solvents like DCM, elevated temperatures.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Substituted phenols or ethers.

特性

IUPAC Name

(2S,3S)-2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWXPRLVCZWIQM-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376176
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-39-7
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

科学的研究の応用

Peptide Synthesis

One of the primary applications of Boc-amino acids is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. This allows for the selective coupling of amino acids while preventing unwanted reactions at the amine or carboxylic acid functional groups.

Drug Development

Boc-amino acids are used extensively in the development of pharmaceuticals. They can be incorporated into peptide-based drugs, which are increasingly important due to their specificity and reduced side effects compared to traditional small-molecule drugs. Research has shown that peptides containing Boc-amino acids can exhibit enhanced stability and bioavailability.

Bioconjugation

The ability to introduce functional groups selectively makes Boc-amino acids valuable in bioconjugation techniques. These methods allow for the attachment of various biomolecules (like antibodies or enzymes) to therapeutic agents, enhancing their efficacy and targeting capabilities.

Chiral Resolution

Due to its chiral nature, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can be utilized in chiral resolution processes. This is crucial in synthesizing enantiomerically pure compounds, which are often required in pharmaceutical applications.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a peptide using Boc-protected amino acids, including (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid. The resulting peptide demonstrated significant anti-inflammatory properties, showcasing the potential therapeutic applications of this compound in treating chronic inflammatory diseases.

Case Study 2: Anticancer Agents

Research featured in Bioorganic & Medicinal Chemistry Letters explored the incorporation of Boc-amino acids into a series of anticancer peptides. The study reported that peptides synthesized with this compound exhibited enhanced cytotoxicity against various cancer cell lines, indicating its potential as a building block for novel anticancer therapies.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

類似化合物との比較

  • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid: Lacks the methoxyphenyl group.

  • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the methoxy group on the phenyl ring.

Uniqueness: The presence of the methoxy group on the phenyl ring in (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid provides unique chemical and biological properties compared to similar compounds. This modification can influence the compound's reactivity, solubility, and biological activity.

生物活性

The compound (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid (CAS No. 959576-39-7) is a derivative of amino acids that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO5C_{14}H_{19}NO_{5}, with a molecular weight of approximately 281.30 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine functionalities during chemical synthesis.

PropertyValue
Molecular FormulaC₁₄H₁₉N O₅
Molecular Weight281.30 g/mol
CAS Number959576-39-7
Purity>95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid . For instance, derivatives of similar structures have shown significant activity against multidrug-resistant pathogens, particularly those belonging to the ESKAPE group, which includes:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Acinetobacter baumannii

In a study assessing various derivatives, it was found that modifications in the phenyl ring significantly influenced antimicrobial efficacy. Compounds with specific substitutions demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of certain functional groups can enhance or diminish biological activity. For example:

  • The introduction of hydroxyl groups on the phenyl ring generally increased activity against Gram-positive bacteria.
  • Conversely, certain substitutions led to reduced efficacy against Gram-negative pathogens .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties of compounds structurally related to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid demonstrated notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values as low as 8 µg/mL for some derivatives .
  • Case Study on GABA Uptake Inhibition :
    Another research effort focused on the design and synthesis of GABA uptake inhibitors derived from similar amino acid frameworks. The findings suggested that modifications in side chains could lead to enhanced inhibitory activity on GABA transporters, indicating potential neuropharmacological applications .

化学反応の分析

Deprotection Reactions

The Boc group is a critical protective moiety that can be selectively removed under acidic conditions to expose the primary amine.

Key Findings:

  • Trifluoroacetic Acid (TFA) Deprotection :
    The Boc group is cleaved using TFA in dichloromethane (DCM) at 0–25°C for 1–3 hours, yielding the free amine. This reaction is essential for subsequent peptide coupling or functionalization.

    Boc-protected compoundTFA/DCMAmine intermediate+CO2+C4H9OH\text{Boc-protected compound} \xrightarrow{\text{TFA/DCM}} \text{Amine intermediate} + \text{CO}_2 + \text{C}_4\text{H}_9\text{OH}
  • Alternative Acidic Conditions :
    Hydrochloric acid (HCl) in dioxane or acetic acid (AcOH) can also achieve deprotection, albeit with longer reaction times (6–12 hours).

Esterification and Amide Coupling

The carboxylic acid group undergoes esterification or amide bond formation, enabling integration into larger molecular frameworks.

Reaction Parameters:

Reaction Type Reagent Conditions Yield Source
EsterificationMethanol/H+^+Reflux, 12 hours75–85%
Amide CouplingHATU/DIPEADMF, 0°C, 30 minutes60–70%
Amide CouplingT3P (propylphosphonic anhydride)EtOAc, 0°C, 2.5 hours80–90%
  • HATU-Mediated Coupling :
    Used to conjugate the carboxylic acid with amines, forming stable amide bonds. Requires stoichiometric HATU and DIPEA in DMF .

  • T3P Efficiency :
    T3P in ethyl acetate achieves high yields with minimal racemization, making it preferred for stereosensitive applications .

Hydroxyl Group Modifications

The β-hydroxy group participates in oxidation and protection reactions.

Oxidation to Ketone:

  • Jones Reagent (CrO3_33/H2_22SO4_44) : Converts the hydroxyl group to a ketone at 0°C in acetone (85% yield).

  • Swern Oxidation (Oxalyl chloride/DMSO) : Provides milder conditions, minimizing side reactions.

Protection as Silyl Ether:

  • tert-Butyldimethylsilyl (TBS) Chloride :
    Protects the hydroxyl group using TBSCl and imidazole in DMF (90% yield), enabling selective functionalization of other sites.

Suzuki-Miyaura Cross-Coupling

The 4-methoxyphenyl group can undergo aryl coupling if halogenated derivatives are synthesized.

Example Pathway:

  • Bromination :
    Electrophilic bromination at the para position of the methoxyphenyl ring using Br2_2/FeBr3_3.

  • Coupling :
    Reaction with arylboronic acids via Pd(PPh3_3)4_4/Na2_2CO3_3 in dioxane/water (70–80°C, 12 hours).

Stability and Side Reactions

  • Acid Sensitivity : The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., conc. HCl).

  • Racemization Risk : Prolonged exposure to basic conditions during coupling may cause epimerization at the α-carbon .

Comparative Reactivity Table

Functional Group Reaction Preferred Reagents Key Challenges
Boc-AmineDeprotectionTFA, HCl/dioxaneOver-acidification side reactions
Carboxylic AcidAmide CouplingHATU, T3PRacemization control
β-HydroxylOxidation/ProtectionJones reagent, TBSClSteric hindrance
4-MethoxyphenylSuzuki CouplingPd catalysts, Br2_2Regioselectivity in halogenation

準備方法

Protection of the Amino Group

  • The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) .
  • This step prevents unwanted side reactions at the amino site during subsequent transformations.
  • Typical conditions: reaction in an organic solvent like dichloromethane (DCM) at 0°C to room temperature for several hours.

Formation of the Hydroxy Group

  • The hydroxy group at the β-position is introduced via stereoselective reduction of a corresponding ketone intermediate.
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
  • NaBH4 is preferred for mild and selective reduction, often conducted in methanol or ethanol at low temperatures (0°C to room temperature).
  • The stereochemistry (2S,3S) is controlled by the choice of reducing agent and reaction conditions.

Introduction of the 4-Methoxyphenyl Group

  • The 4-methoxyphenyl substituent is introduced via a nucleophilic substitution or aryl coupling reaction .
  • A typical method involves reacting a suitable halogenated intermediate (e.g., 4-methoxyphenyl bromide) with the ketone or amino acid intermediate in the presence of a base such as potassium carbonate (K2CO3) .
  • Reaction solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Conditions are optimized to favor substitution without racemization.

Detailed Stepwise Synthesis Example

Step Reagents and Conditions Purpose Notes
1 L-Phenylalanine derivative + Boc-Cl + TEA in DCM, 0°C to RT Boc protection of amino group Prevents side reactions, stabilizes amino group
2 Ketone intermediate + NaBH4 in MeOH, 0°C Stereoselective reduction to β-hydroxy Controls (2S,3S) stereochemistry
3 Reaction with 4-methoxyphenyl bromide + K2CO3 in DMF, 50-80°C Introduction of 4-methoxyphenyl group Nucleophilic substitution
4 Purification by column chromatography or HPLC Isolation of pure compound Ensures high purity and stereochemical integrity

Industrial and Advanced Preparation Techniques

  • Continuous flow reactors are employed in industrial settings to improve reaction control, yield, and safety, especially for steps involving sensitive reagents.
  • Automated synthesis platforms enable precise control of reaction parameters and reproducibility.
  • High-performance liquid chromatography (HPLC) is used for purification and enantiomeric excess determination.
  • Advanced catalysts and ligands may be used to enhance stereoselectivity in coupling reactions.

Research Findings and Optimization

  • Studies show that the choice of reducing agent and solvent critically affects the stereoselectivity of the hydroxy group formation.
  • The Boc protecting group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, facilitating downstream peptide synthesis.
  • The methoxy substituent on the phenyl ring influences electronic properties, improving solubility and reactivity compared to unsubstituted phenyl analogs.
  • Optimization of base strength and temperature in the nucleophilic substitution step minimizes racemization and side reactions.

Comparative Data Table: Preparation Parameters

Parameter Typical Conditions Impact on Product
Boc Protection Boc-Cl, TEA, DCM, 0°C to RT, 2-4 h High yield, amino group protection
Reduction NaBH4, MeOH, 0°C, 1-2 h High stereoselectivity (2S,3S)
Aryl Substitution 4-methoxyphenyl bromide, K2CO3, DMF, 60-80°C, 12 h Efficient aryl group introduction
Purification Silica gel chromatography or HPLC >98% purity, enantiomeric excess >95%

Q & A

Q. What are the standard synthetic routes for this compound, and how can intermediates be purified?

The compound is typically synthesized via sequential protection and coupling reactions. For example:

  • Step 1 : Deprotection of tert-butyldimethylsilyl (TBDMS) ethers using LiOH in THF/water (1:1) at room temperature, followed by acidification to pH ~6 for precipitation .
  • Step 2 : Activation of carboxylic acid groups using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM), followed by coupling with DMAP (4-dimethylaminopyridine) as a catalyst. Crude products are purified via preparative HPLC (e.g., XBridge phenyl column) or silica gel chromatography (petroleum ether/EtOAc gradients) .
Reaction Step Conditions Purification Yield
DeprotectionLiOH, THF/H₂OAcid precipitation~95% crude
Amide couplingDCC/DMAP, DCMPrep-HPLC61–87%

Q. How is stereochemical integrity maintained during synthesis?

The (2S,3S) configuration is preserved using chiral starting materials (e.g., L-amino acid derivatives) and controlled reaction conditions (low temperature, inert atmosphere). Chiral purity is confirmed via 1H NMR (e.g., diastereotopic proton splitting) and LCMS with chiral stationary phases .

Q. What spectroscopic methods are used for structural confirmation?

  • 1H NMR : Key signals include tert-Boc protons (~1.4 ppm, singlet), methoxy groups (~3.8 ppm), and hydroxy protons (broad ~5–6 ppm) .
  • LCMS (ESI+) : Molecular ion peaks [M+H]+ and fragmentation patterns (e.g., loss of tert-Boc group: −100 Da) .

Advanced Research Questions

Q. How can diastereomer formation be minimized in Ugi-type reactions involving this compound?

Ugi reactions with amino acid derivatives require strict control of:

  • Temperature : Reactions conducted at 0–4°C to reduce epimerization.
  • Solvent polarity : Low-polarity solvents (e.g., DCM) favor kinetic over thermodynamic product control.
  • Catalyst optimization : DMAP enhances coupling efficiency while reducing side reactions. Diastereomeric excess (d.e.) up to 56% is achievable, as confirmed by NMR integration of distinct rotameric peaks .

Q. What strategies resolve conflicting data in stereochemical assignments?

Discrepancies in NOE (Nuclear Overhauser Effect) or coupling constants can be resolved by:

  • X-ray crystallography : Definitive assignment via crystal structure analysis.
  • Chiral derivatization : Use of Mosher’s acid to convert enantiomers into diastereomers for HPLC separation .
  • Dynamic NMR : Monitoring temperature-dependent splitting of vicinal protons .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

Modifications include:

  • Ester prodrugs : Replace the carboxylic acid with methyl or ethyl esters (e.g., methyl ester in ) to enhance membrane permeability.
  • Boronated derivatives : Introduce boronic acid groups (e.g., ) for targeted delivery or enzyme inhibition.
  • PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .

Contradictions and Methodological Considerations

  • Purification variability : Crude products from deprotection steps (e.g., LiOH-mediated hydrolysis) are often used without further purification , while coupling reactions require rigorous HPLC or column chromatography to remove DCC byproducts (e.g., dicyclohexylurea) .
  • Safety protocols : Conflicting storage recommendations (dry vs. ventilated environments) arise from compound hygroscopicity. Best practices include desiccants (silica gel) and inert gas (N₂) purging for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。